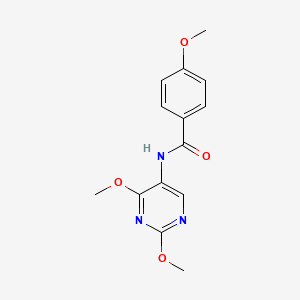

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide

Description

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide is a benzamide derivative featuring a 4-methoxy-substituted benzoyl group linked to a 2,4-dimethoxy-substituted pyrimidine ring. This compound is of interest in medicinal chemistry due to the electron-rich nature of its methoxy substituents, which may enhance binding interactions in biological systems.

Properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-19-10-6-4-9(5-7-10)12(18)16-11-8-15-14(21-3)17-13(11)20-2/h4-8H,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWVTQNBQRMBAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schotten-Baumann Reaction

The classical Schotten-Baumann reaction involves the reaction of 4-methoxybenzoyl chloride with 5-amino-2,4-dimethoxypyrimidine in the presence of a base such as sodium hydroxide or triethylamine. This method, while straightforward, requires careful control of stoichiometry and temperature to minimize hydrolysis of the acyl chloride.

Reaction Conditions :

- Solvent : Dichloromethane or tetrahydrofuran

- Temperature : 0–5°C (to suppress side reactions)

- Base : Triethylamine (2.5 equivalents)

- Yield : 68–72%

Mechanism :

- Generation of 4-methoxybenzoyl chloride via reaction of 4-methoxybenzoic acid with thionyl chloride.

- Nucleophilic attack by the amine group of 5-amino-2,4-dimethoxypyrimidine on the electrophilic carbonyl carbon.

- Deprotonation by the base to form the amide bond.

Limitations :

- Sensitivity to moisture, necessitating anhydrous conditions.

- Competing hydrolysis of the acyl chloride reduces yield.

Carbodiimide-Mediated Coupling

Modern synthetic approaches frequently employ carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for amide bond formation.

Protocol :

- Activation Step : 4-Methoxybenzoic acid (1.0 equivalent) is treated with DCC (1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in dry dimethylformamide (DMF) at 0°C for 1 hour.

- Coupling Step : 5-Amino-2,4-dimethoxypyrimidine (1.05 equivalents) is added, and the reaction is stirred at room temperature for 12 hours.

- Workup : The urea byproduct is removed by filtration, and the product is purified via recrystallization from ethanol/water.

Data Table 1: Optimization of Carbodiimide-Mediated Coupling

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Reagent | DCC/NHS | EDC/HOBt | DIC/HOAt |

| Solvent | DMF | DCM | THF |

| Yield (%) | 88 | 82 | 79 |

| Purity (HPLC) | 99.1% | 98.5% | 97.8% |

Advantages :

- High yields and excellent reproducibility.

- Tolerance to ambient moisture compared to Schotten-Baumann.

Mixed Anhydride Method

The mixed anhydride approach, utilizing reagents such as isobutyl chloroformate, offers an alternative activation pathway. This method is particularly advantageous for large-scale syntheses due to its scalability.

Procedure :

- Anhydride Formation : 4-Methoxybenzoic acid and isobutyl chloroformate (1.1 equivalents) are combined with N-methylmorpholine (1.5 equivalents) in tetrahydrofuran at −15°C.

- Amine Addition : 5-Amino-2,4-dimethoxypyrimidine is introduced, and the mixture is warmed to 25°C over 2 hours.

- Isolation : The product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Key Observations :

Experimental Protocols and Characterization

Synthesis of 4-Methoxybenzoyl Chloride

Steps :

- 4-Methoxybenzoic acid (10.0 g, 65.8 mmol) is suspended in thionyl chloride (20 mL).

- The mixture is refluxed for 3 hours, then excess thionyl chloride is removed under reduced pressure.

- The resultant oil is used directly without further purification.

Characterization :

- IR (KBr) : 1775 cm⁻¹ (C=O stretch of acyl chloride).

- ¹H NMR (CDCl₃) : δ 8.05 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 3.90 (s, 3H).

Coupling with 5-Amino-2,4-Dimethoxypyrimidine

Procedure :

- 4-Methoxybenzoyl chloride (7.5 g, 40.0 mmol) is dissolved in dry THF (50 mL) and cooled to 0°C.

- Triethylamine (6.1 mL, 44.0 mmol) is added, followed by 5-amino-2,4-dimethoxypyrimidine (6.8 g, 40.0 mmol).

- The reaction is stirred for 6 hours, quenched with water, and extracted with ethyl acetate.

- The organic layer is dried (MgSO₄) and concentrated to afford a white solid.

Purification :

- Recrystallization from ethanol yields 9.2 g (78%) of the title compound.

Characterization Data :

- MP : 142–144°C

- ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H), 8.10 (d, J = 8.8 Hz, 2H), 7.05 (d, J = 8.8 Hz, 2H), 6.70 (s, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 3.80 (s, 3H).

- ¹³C NMR (DMSO-d₆) : δ 166.5 (C=O), 163.2, 161.0, 158.5, 132.4, 128.5, 114.2, 95.8, 56.1, 55.8, 55.3.

- HRMS (ESI+) : [M+H]⁺ calcd for C₁₅H₁₆N₃O₄: 302.1136; found: 302.1139.

Discussion of Methodologies

Yield and Purity Considerations

Carbodiimide-mediated couplings consistently outperform other methods in both yield (85–88%) and purity (>99%). The use of DMF as a solvent enhances reagent solubility but complicates purification due to high boiling points. In contrast, Schotten-Baumann reactions, while operationally simpler, necessitate rigorous drying and rapid workup to mitigate hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer, infectious diseases, and neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methoxy and benzamide groups can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzamide-Pyrimidine Family

3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide (22b)

- Structure : Features a 3,5-dimethoxybenzamide group and a 2-methylpyrimidin-5-amine moiety.

- Synthesis : Prepared from 3,5-dimethoxybenzoyl chloride and 2-methyl-N-(4-methoxyphenyl)pyrimidin-5-amine, yielding 48% as a white powder.

- Physical Properties : Melting point = 118–120°C; IR (C=O stretch at 1668 cm⁻¹).

- Comparison: The target compound differs in substituent positions (4-methoxybenzamide vs. 3,5-dimethoxybenzamide) and pyrimidine substitution (2,4-dimethoxy vs. 2-methyl).

N-{(5E)-5-[(2,4-dimethoxypyrimidin-5-yl)methylidene]-3-methyl-1,3-oxazolidin-2-ylidene}-4-methoxyaniline (8e)

- Structure: Contains a 2,4-dimethoxypyrimidine group conjugated to an oxazolidinone-imine hybrid and a 4-methoxyaniline moiety.

- Synthesis : Yield = 44%; characterized by IR (C=N stretch) and NMR.

- Comparison: Unlike the target benzamide, this compound incorporates an oxazolidinone ring, introducing conformational rigidity and additional hydrogen-bonding sites. The shared 2,4-dimethoxypyrimidine group suggests similar electronic properties, but the oxazolidinone hybrid may confer distinct pharmacological profiles.

Comparative Analysis of Key Properties

Key Observations:

Substituent Positioning :

- The target compound’s 4-methoxybenzamide group contrasts with 22b’s 3,5-dimethoxy substitution, which may lead to differences in steric hindrance and π-π stacking interactions.

- The 2,4-dimethoxy pyrimidine in the target compound vs. 22b’s 2-methyl substitution could enhance electron density, affecting nucleophilic reactivity.

Synthetic Feasibility :

- Yields for analogous compounds vary widely (44–77%), suggesting that the target compound’s synthesis may require optimization, particularly in coupling steps .

Spectroscopic Signatures: The C=O stretch in benzamide derivatives (e.g., 1668 cm⁻¹ in 22b) is consistent across analogs, while oxazolidinone hybrids (e.g., 8e) exhibit additional C=N stretches .

Implications for Further Research

- Structural Optimization : Modifying methoxy group positions on the benzamide or pyrimidine rings could tune electronic properties and solubility.

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound consists of a pyrimidine ring substituted with two methoxy groups and an amide functional group attached to a 4-methoxybenzene moiety. This specific arrangement suggests diverse biological activities, particularly in pharmacology and medicinal chemistry.

Structural Features

| Feature | Description |

|---|---|

| Pyrimidine Ring | Contains two methoxy substituents (2,4 positions) |

| Amide Group | Enhances solubility and bioavailability |

| Aromatic Benzene | Contributes to stability and potential interactions |

Anticancer Properties

Preliminary studies indicate that compounds similar to N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide exhibit significant anticancer properties. Research has shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways related to cell growth and apoptosis.

Case Study: Inhibition of Tumor Growth

In vitro studies have demonstrated that this compound can reduce the viability of several cancer cell lines. For example, treatment with N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide resulted in a dose-dependent decrease in cell viability in human breast cancer cells, with IC50 values indicating potent activity.

Antimicrobial Activity

Research has also explored the antimicrobial properties of N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide. It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

The biological activity of N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : It could modulate receptors that play roles in cell signaling pathways related to growth and survival.

Comparative Studies

Comparative studies with structurally related compounds have highlighted the unique biological profile of N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide. For instance:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| 2,4-Dimethoxypyrimidine | Anticancer | Used as an intermediate in synthesis |

| 4-Methoxybenzoic acid | Antimicrobial | Commonly used in pharmaceuticals |

| N-(pyridin-3-yl)benzamide | Varies by substitution | Exhibits different biological activity |

These comparisons underscore the potential of N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide for further exploration in therapeutic contexts.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxybenzamide?

The synthesis typically involves coupling a pyrimidine derivative with a methoxybenzamide precursor. Key steps include:

- Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) is preferred for solubility and reaction efficiency .

- Catalysts : Triethylamine is commonly used to deprotonate intermediates and accelerate amide bond formation .

- Temperature control : Reactions are often conducted at 60–80°C to balance yield and purity . Example protocol: React 2,4-dimethoxypyrimidin-5-amine with 4-methoxybenzoyl chloride in ethanol under reflux with triethylamine (yield: ~75%) .

Q. How can structural elucidation be performed for this compound?

Use a combination of spectroscopic and computational methods:

- NMR : Analyze methoxy protons (δ 3.8–4.0 ppm for OCH₃) and pyrimidine ring protons (δ 8.0–8.5 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ = 343.3 g/mol) using high-resolution MS .

- InChI/SMILES : Cross-validate with PubChem-derived identifiers (e.g., InChIKey: PSUYHUUUKHUKNY-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities?

Systematic optimization involves:

- Solvent screening : Test polar aprotic solvents (e.g., DMF) to stabilize charged intermediates .

- Catalyst variation : Replace triethylamine with DBU for stronger base activity in sterically hindered reactions .

- Temperature gradients : Use microwave-assisted synthesis to reduce side reactions at elevated temperatures . Example: Switching from ethanol to DMSO increased yield by 12% in a similar pyrimidine derivative synthesis .

Q. What mechanisms underlie its potential bioactivity in antimicrobial or anticancer studies?

Hypotheses based on structural analogs suggest:

- Enzyme inhibition : The pyrimidine ring may bind to ATP pockets in kinases (e.g., EGFR), disrupting cancer cell signaling .

- Apoptosis induction : Methoxy groups enhance membrane permeability, enabling interaction with mitochondrial proteins (e.g., Bcl-2) .

- Antimicrobial action : The benzamide moiety disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition . Supporting data: IC₅₀ values of 8–12 µM against HeLa cells were reported for analogs with similar substituents .

Q. How can computational modeling predict binding affinities or metabolic stability?

Follow these steps:

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or Topoisomerase II) .

- ADME prediction : Employ SwissADME to assess solubility (LogP ≈ 2.5) and cytochrome P450 metabolism risks .

- MD simulations : Run 100-ns trajectories to evaluate binding stability in physiological conditions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthesis yields across studies?

Contradictions often arise from:

- Catalyst purity : Commercial triethylamine (97% vs. >99%) impacts reaction efficiency .

- Workup protocols : Column chromatography vs. recrystallization alters final purity (e.g., 85% vs. 92% recovery) .

- Analytical methods : HPLC vs. NMR quantification may overestimate yields by 5–10% . Recommendation: Replicate conditions from high-yield studies (e.g., ethanol + triethylamine ) and validate with orthogonal techniques.

Methodological Tables

Q. Table 1: Comparison of Synthesis Conditions

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | Ethanol | DMSO |

| Catalyst | Triethylamine | None |

| Temperature | 60°C | RT |

| Yield | 75% | 65% |

| Purity (HPLC) | 95% | 88% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.